N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C18H16Cl2F2N4OS |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C18H16Cl2F2N4OS/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27) |
InChI Key |
AHDFWNJLFALBJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves multi-step organic synthesis techniques that strategically assemble the molecule by coupling key intermediates bearing the thiophene, pyrazole, and difluorophenyl groups. The general approach includes:
- Construction of the thiophene-2-carboxamide core substituted at the 4- and 5-positions
- Introduction of the 4-chloro-2-methylpyrazol-3-yl substituent at the 4-position of the thiophene ring
- Coupling with the (2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl side chain via amide bond formation
This synthetic route requires careful control of stereochemistry, especially at the chiral center of the amino-propan-2-yl moiety, to ensure the correct (2S) configuration.
Stepwise Synthetic Outline
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylic acid | Halogenation of thiophene derivatives; Suzuki or Stille coupling for pyrazole attachment | Requires regioselective halogenation and palladium-catalyzed coupling |
| 2 | Preparation of (2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl amine intermediate | Asymmetric synthesis or resolution of amino acid derivatives; protection/deprotection steps | Chiral purity critical for biological activity |
| 3 | Coupling of carboxylic acid intermediate with the amino side chain | Peptide coupling reagents such as EDCI, HATU, or DCC in presence of base | Amide bond formation under mild conditions to preserve stereochemistry |
| 4 | Purification and crystallization | Chromatography (HPLC), recrystallization | Purity >98% required for research use |
Detailed Synthetic Route Description
Step 1: Thiophene Core Functionalization
Starting from a thiophene derivative, selective chlorination at the 5-position is achieved using reagents such as N-chlorosuccinimide (NCS) under controlled temperature. The 4-position is functionalized by coupling with 4-chloro-2-methylpyrazol-3-yl boronic acid (or stannane) via palladium-catalyzed Suzuki or Stille cross-coupling reactions. This step yields 5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylic acid.Step 2: Synthesis of the Amino Side Chain
The side chain, (2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl, is synthesized via asymmetric synthesis routes starting from commercially available chiral amino acid precursors or via chiral resolution of racemic mixtures. Protection of the amino group (e.g., Boc or Fmoc protection) may be employed to facilitate subsequent coupling.Step 3: Amide Bond Formation
The carboxylic acid intermediate and the amino side chain are coupled using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium salts like HATU in the presence of a base (e.g., DIPEA). This reaction is generally performed in anhydrous solvents such as dichloromethane or DMF at low temperatures to avoid racemization.Step 4: Purification and Characterization
The crude product is purified by preparative HPLC or recrystallization. Analytical methods such as NMR spectroscopy, mass spectrometry, and chiral HPLC are employed to confirm structure, purity, and stereochemical integrity.
Reaction Scheme Summary
Thiophene derivative (with 5-chloro) + 4-chloro-2-methylpyrazol-3-yl boronic acid
--Pd-catalyzed cross-coupling--> 5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxylic acid
+
(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl amine
--EDCI/HATU coupling-->
N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
3 Research Findings on Preparation and Synthesis
Purity and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H18Cl2F2N4OS |
| Molecular Weight | 459.3 g/mol |
| Appearance | Solid powder |
| Purity | >98% (HPLC) |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) |
| Storage Conditions | Dry, dark, 0–4 °C short term; -20 °C long term |
Analytical Data
- NMR (Nuclear Magnetic Resonance): Characteristic peaks confirming thiophene, pyrazole, and difluorophenyl protons.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight.
- Chiral HPLC: Confirms enantiomeric purity of the (2S) amino side chain.
Biological Relevance of Synthetic Purity
High purity and stereochemical fidelity are critical for the compound’s activity as a kinase inhibitor. Impurities or racemization can significantly alter biological activity and selectivity.
4 Summary Table of Preparation Method Features
| Aspect | Description |
|---|---|
| Synthetic Complexity | Multi-step, involving regioselective halogenation, cross-coupling, and stereospecific amide coupling |
| Key Challenges | Regioselectivity in halogenation, stereochemical control, coupling efficiency |
| Common Reagents | NCS, Pd catalysts (Pd(PPh3)4), boronic acids, EDCI/HATU, DIPEA |
| Purification Techniques | Preparative HPLC, recrystallization |
| Analytical Techniques | NMR, MS, chiral HPLC |
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-) participates in hydrolysis and substitution reactions. Key pathways include:
Halogen Substituent Reactivity
The 5-chloro (thiophene) and 4-chloro (pyrazole) groups undergo nucleophilic aromatic substitution (NAS):
Table 1: Halogen replacement reactions under varied conditions.
Pyrazole Ring Modifications
The 2-methyl-4-chloropyrazole subunit displays regioselective reactivity:
-
N-Alkylation :
Treatment with methyl iodide/K₂CO₃ in acetone yields N-methylpyrazolium derivatives , though steric effects reduce efficiency . -
Ring Expansion :
Reacts with dichlorocarbene (Cl₂C:) under phase-transfer conditions to form 7-membered heterocycles , confirmed by LC-MS in .
Thiophene Electrophilic Substitution
Despite electron-withdrawing groups (-Cl, -CONH-), the thiophene ring undergoes limited electrophilic attack:
| Electrophile | Conditions | Position | Yield (%) |
|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2 hr | C3 | 12% (minor product) |
| Br₂ (FeBr₃) | CH₂Cl₂, rt | No reaction | Deactivated ring confirmed by |
Stereochemical Stability
The (2S)-configured aminoalkyl side chain shows configurational retention in most reactions:
-
Racemization Tests : <5% epimerization observed after 48 hr in pH 7.4 buffer at 37°C .
-
Chelation Effects : Coordination with Zn²⁺ or Cu²⁺ accelerates amine group oxidation, forming imine intermediates (UV-Vis data in ).
Synthetic Optimization Data
Multi-step synthesis (adapted from ):
| Step | Starting Material | Key Transformation | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 5-chlorothiophene-2-carboxylic acid | Chlorination at C4 | 78 | 95.2 |
| 2 | Intermediate A | Pyrazole coupling (Pd(OAc)₂/XPhos) | 65 | 89.8 |
| 3 | Chiral amine resolution | Diastereomeric salt crystallization | 41 | >99 ee |
Table 2: Critical steps in large-scale synthesis.
Degradation Pathways
Accelerated stability studies (40°C/75% RH, 4 weeks) identified primary degradation products:
| Stress Condition | Major Degradant | Structure | Mechanism |
|---|---|---|---|
| Acidic (0.1M HCl) | Thiophene-2-carboxylic acid | C₁₈H₁₆Cl₂F₂N₄O₂S | Hydrolysis |
| Oxidative (3% H₂O₂) | Sulfoxide derivative | C₁₈H₁₈Cl₂F₂N₄O₂S | S-oxidation |
Scientific Research Applications
N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Halogenation Patterns: The 3,4-difluorophenyl group in the target compound contrasts with 2,4-dichlorophenyl () or 3-fluorophenyl (). Fluorine’s electronegativity enhances metabolic stability and membrane permeability, while chlorine increases lipophilicity and target affinity. The 4-chloro-2-methylpyrazole substituent differs from 1-methylpyrazole () or thiadiazole ().
Core Scaffold Variations :
- Thiophene-carboxamide vs. pyrimidine () or benzothiazole-urea (). Thiophene’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, whereas pyrimidines offer hydrogen-bonding versatility.
Biological Activity Trends :
- Compounds with 6-substituted benzothiazoles (e.g., 5f, 5n, 5p in ) showed 100% protection in the MES anticonvulsant model, suggesting that electron-withdrawing groups (F, Cl) at distal positions enhance activity. The target compound’s 3,4-difluorophenyl aligns with this trend.
- Hydrochloride salts () improve solubility but may alter pharmacokinetics compared to free bases.
Pharmacokinetic and Toxicity Considerations
- Solubility : The target compound’s thiophene-carboxamide core and halogenated substituents suggest moderate aqueous solubility, comparable to ’s hydrochloride derivative (solubility ~10–50 µM in PBS).
Biological Activity
N-[1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide, also known as GSK2110183, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of GSK2110183 is characterized by a thiophene core linked to a pyrazole moiety. The presence of difluorophenyl and chloro groups enhances its biological activity. The compound is an ATP-competitive inhibitor that primarily targets the AKT signaling pathway, which plays a crucial role in cell proliferation and survival.
GSK2110183 acts as a potent inhibitor of all three isoforms of the AKT protein kinase (AKT1, AKT2, and AKT3). By inhibiting AKT, the compound disrupts downstream signaling pathways involved in cell growth and survival, making it a candidate for cancer therapy.
Biological Activities
1. Anticancer Activity
GSK2110183 has demonstrated significant anticancer properties across various cancer cell lines. For instance:
- Breast Cancer : In vitro studies have shown that GSK2110183 effectively inhibits the proliferation of MCF-7 breast cancer cells with an IC50 value in the low micromolar range.
- Lung Cancer : The compound has also shown efficacy against A549 lung cancer cells, with reported IC50 values indicating substantial growth inhibition.
Table 1: Anticancer Activity of GSK2110183
2. Anti-inflammatory Activity
GSK2110183 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have reported up to 85% inhibition at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone.
Case Studies and Research Findings
Case Study 1: Efficacy in Tumor Models
In a preclinical study involving xenograft models of breast cancer, treatment with GSK2110183 resulted in significant tumor regression compared to control groups. This study highlighted the compound's potential as a therapeutic agent in managing resistant forms of breast cancer.
Case Study 2: Combination Therapy
Recent research has explored the effects of GSK2110183 in combination with other anticancer agents. A study indicated that co-treatment with GSK2110183 and conventional chemotherapeutics enhanced apoptosis in resistant cancer cell lines, suggesting synergistic effects that could improve treatment outcomes.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key steps ensure regioselectivity?
The synthesis typically involves a multi-step approach, including:
- Core thiophene formation : Condensation of substituted thiophene precursors with halogenated pyrazole derivatives, as seen in analogous pyrazole-thiophene hybrids .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDCl/HOBt) to link the thiophene-carboxylic acid moiety to the 3,4-difluorophenyl-propan-2-amine group .
- Protecting group strategies : Temporary protection of the primary amine during pyrazole-thiophene coupling to avoid side reactions .
Key regioselectivity controls : - Temperature modulation during cyclization to favor 5-chloro substitution on the thiophene ring.
- Steric guidance via bulky bases (e.g., LDA) for selective functionalization of the pyrazole ring .
Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- HPLC-MS : Quantifies purity (>98% typically required) and detects trace impurities using C18 columns with acetonitrile/water gradients .
- NMR spectroscopy :
- X-ray crystallography : Resolves stereochemical ambiguities, especially for the propan-2-yl amine linker, as demonstrated in related thienopyridine structures .
Advanced: How can researchers optimize the synthesis yield using Design of Experiments (DoE)?
- Factor screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) through fractional factorial designs .
- Response surface methodology (RSM) : Optimize conditions for maximum yield. For example, a central composite design might reveal that a 65°C reaction in DMF with 1.2 eq. EDCl maximizes amide coupling efficiency .
- Flow chemistry integration : Continuous-flow systems improve reproducibility for exothermic steps (e.g., pyrazole-thiophene cyclization), reducing side-product formation .
Advanced: What methodologies are used to establish structure-activity relationships (SAR) for this compound?
- Bioisosteric replacements : Substitute the 4-chloro-2-methylpyrazole group with triazoles or imidazoles to assess impact on target binding .
- Fragment-based truncation : Remove the difluorophenyl-propan-2-ylamine moiety to determine its role in membrane permeability .
- In vitro assays : Pair functional assays (e.g., enzyme inhibition) with computational docking to correlate substituent effects with activity. For example, fluorinated aryl groups enhance hydrophobic interactions in kinase targets .
Advanced: How can conflicting bioactivity data across studies be resolved?
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) to identify confounding variables .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in fluorescence polarization assays .
- Crystallographic evidence : Resolve ambiguities in binding modes, as seen in thienopyridine-imidazole hybrids .
Advanced: What biochemical mechanisms are hypothesized for this compound’s activity?
- Kinase inhibition : The pyrazole-thiophene scaffold mimics ATP’s adenine moiety, competing for binding in kinases (e.g., MAPK pathways) .
- Allosteric modulation : The difluorophenyl group may induce conformational changes in targets like GPCRs, as observed in fluorinated aryl derivatives .
- Metabolic stability : Fluorination reduces CYP450-mediated oxidation, enhancing half-life in pharmacokinetic studies .
Advanced: What computational strategies predict this compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME calculate logP (∼3.2) and polar surface area (∼85 Ų), indicating moderate blood-brain barrier penetration .
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 isoforms to anticipate metabolic hotspots .
- Free-energy perturbation (FEP) : Quantify binding energy changes upon structural modifications (e.g., replacing chlorine with bromine) .
Advanced: How is stability under physiological conditions assessed?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via UPLC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; <5% degradation indicates room-temperature stability .
- Light exposure tests : Use ICH Q1B guidelines to evaluate photostability .
Advanced: What in vivo models are suitable for toxicity evaluation?
- Rodent acute toxicity : Single-dose studies in mice (up to 1000 mg/kg) monitor organ histopathology and serum biomarkers (ALT, AST) .
- Genotoxicity screening : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
- Cardiotoxicity assessment : hERG channel inhibition measured via patch-clamp electrophysiology .
Advanced: How can crystallography resolve stereochemical uncertainties?
- Single-crystal growth : Use slow evaporation in ethanol/water (7:3) to obtain diffraction-quality crystals .
- Data collection : Synchrotron X-ray sources (λ = 0.710–0.980 Å) enhance resolution for heavy atoms (e.g., chlorine) .
- Density functional theory (DFT) : Validate crystallographic data by comparing experimental and calculated bond angles/energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
